molecular formula C6H13O3S- B8646315 Hexane-1-sulfonate

Hexane-1-sulfonate

Cat. No. B8646315
M. Wt: 165.23 g/mol
InChI Key: FYAQQULBLMNGAH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05663201

Procedure details

Following a procedure analogous to that of Example 1, hexane-1-sulphonic acid and desferrioxamine-B are reacted to give the hexane-1-sulphonate salt of desferrioxamine-B. Mp 138° C. C31H62O11N6S Calcd C: 51.22%, H: 8.60%, N: 11.56%, S: 4.41%; Found C: 51.04%, H: 8.50%, N: 11.40%, S: 4.19%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([S:7]([OH:10])(=[O:9])=[O:8])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[CH3:11][C:12]([N:14]([OH:49])[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][NH:20][C:21]([CH2:23][CH2:24][C:25]([N:27]([OH:48])[CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][NH:33][C:34]([CH2:36][CH2:37][C:38]([N:40]([OH:47])[CH2:41][CH2:42][CH2:43][CH2:44][CH2:45][NH2:46])=[O:39])=[O:35])=[O:26])=[O:22])=[O:13]>>[CH2:1]([S:7]([O-:10])(=[O:9])=[O:8])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[CH3:11][C:12]([N:14]([OH:49])[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][NH:20][C:21]([CH2:23][CH2:24][C:25]([N:27]([OH:48])[CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][NH:33][C:34]([CH2:36][CH2:37][C:38]([N:40]([OH:47])[CH2:41][CH2:42][CH2:43][CH2:44][CH2:45][NH2:46])=[O:39])=[O:35])=[O:26])=[O:22])=[O:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)S(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)O)O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are reacted

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)S(=O)(=O)[O-]
Name
Type
product
Smiles
CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05663201

Procedure details

Following a procedure analogous to that of Example 1, hexane-1-sulphonic acid and desferrioxamine-B are reacted to give the hexane-1-sulphonate salt of desferrioxamine-B. Mp 138° C. C31H62O11N6S Calcd C: 51.22%, H: 8.60%, N: 11.56%, S: 4.41%; Found C: 51.04%, H: 8.50%, N: 11.40%, S: 4.19%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([S:7]([OH:10])(=[O:9])=[O:8])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[CH3:11][C:12]([N:14]([OH:49])[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][NH:20][C:21]([CH2:23][CH2:24][C:25]([N:27]([OH:48])[CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][NH:33][C:34]([CH2:36][CH2:37][C:38]([N:40]([OH:47])[CH2:41][CH2:42][CH2:43][CH2:44][CH2:45][NH2:46])=[O:39])=[O:35])=[O:26])=[O:22])=[O:13]>>[CH2:1]([S:7]([O-:10])(=[O:9])=[O:8])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[CH3:11][C:12]([N:14]([OH:49])[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][NH:20][C:21]([CH2:23][CH2:24][C:25]([N:27]([OH:48])[CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][NH:33][C:34]([CH2:36][CH2:37][C:38]([N:40]([OH:47])[CH2:41][CH2:42][CH2:43][CH2:44][CH2:45][NH2:46])=[O:39])=[O:35])=[O:26])=[O:22])=[O:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)S(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)O)O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are reacted

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)S(=O)(=O)[O-]
Name
Type
product
Smiles
CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.